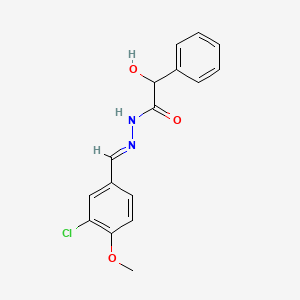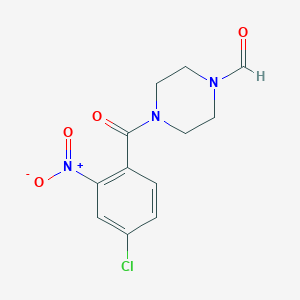![molecular formula C18H20N2O4 B5863214 N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5863214.png)
N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide, also known as MPAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide is not yet fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins that play a role in cancer cell growth and inflammation. This compound has also been found to induce apoptosis, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Studies have shown that it can reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the body. Additionally, this compound has been found to reduce the levels of certain enzymes and proteins that play a role in cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide is its potential as a therapeutic agent for the treatment of various medical conditions. Additionally, this compound is relatively easy to synthesize, making it a readily available compound for laboratory experiments. However, there are also limitations to its use in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide. One of the significant areas of research is the development of this compound-based drugs for the treatment of cancer and other medical conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Other future directions include the investigation of the pharmacokinetics and pharmacodynamics of this compound and the development of new synthetic methods for the compound.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a potential candidate for the treatment of various medical conditions. While there is still much to learn about this compound, its potential as a therapeutic agent and its relatively easy synthesis make it an exciting area of research for the future.
Métodos De Síntesis
N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide is synthesized through a multi-step process that involves the reaction of 4-methoxyphenol with acryloyl chloride to form 2-(4-methoxyphenoxy)acrylic acid. The resulting acid is then reacted with 4-aminophenylpropanoic acid to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide has been studied extensively for its potential applications in the treatment of various medical conditions. One of the significant areas of research is cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related conditions.
Propiedades
IUPAC Name |
N-[4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-17(21)19-13-4-6-14(7-5-13)20-18(22)12-24-16-10-8-15(23-2)9-11-16/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHFDOBXXNGGLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-5(4H)-isoxazolone](/img/structure/B5863131.png)
![1-(3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)ethanone](/img/structure/B5863137.png)
![1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5863144.png)
![4,6,8-trimethyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5863146.png)

![5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5863154.png)



![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5863189.png)
![methyl 4-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5863195.png)
![3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5863202.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5863207.png)
